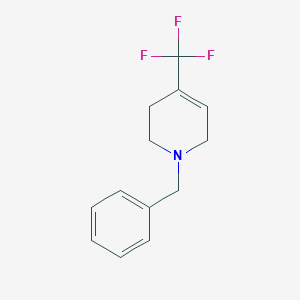

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine

Description

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine is a tetrahydropyridine derivative featuring a benzyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4. Tetrahydropyridines are known for their roles as intermediates in synthetic chemistry and neuroactive agents, with substituents critically influencing biological activity and metabolic stability .

Properties

IUPAC Name |

1-benzyl-4-(trifluoromethyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N/c14-13(15,16)12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGVFRIRWHYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement and Ring Formation

The introduction of the trifluoromethyl group at the 4-position of the tetrahydropyridine ring often begins with a substituted pyridine precursor. For example, 3-bromo-4-trifluoromethylpyridine undergoes nucleophilic displacement with benzylamine in dimethylformamide (DMF) at elevated temperatures (130–150°C), facilitated by copper bromide (CuBr) as a catalyst. This method mirrors the synthesis of 1-benzyl-5-alkoxy-4-methyl derivatives, where sodium methoxide drives methoxy group incorporation.

Reaction Conditions :

Acid-Catalyzed Hydrolysis and Rearrangement

Following cyclization, hydrolysis under acidic conditions (e.g., HCl or H₂SO₄) removes protecting groups or adjusts oxidation states. For instance, 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine intermediates are hydrolyzed to ketone precursors, which are subsequently reduced back to the target compound. This step ensures regioselectivity, particularly when competing substituents are present.

Reductive Amination Strategies

Ketone Intermediate Synthesis

A pivotal intermediate, 4-trifluoromethylpiperidin-3-one , is synthesized via oxidation of the tetrahydropyridine ring. Reductive amination with benzylamine and sodium borohydride (NaBH₄) in methanol yields the final product. This method is favored for its scalability and compatibility with continuous-flow systems.

Optimized Protocol :

-

Oxidation : Piperidine derivative → ketone using KMnO₄/H₂SO₄.

-

Reductive Amination :

-

Benzylamine (1.2 eq), NaBH₄ (2 eq), MeOH, 0–25°C.

-

Yield: 82–90% after purification.

-

Industrial-Scale Adaptations

Industrial production employs automated reactors with real-time monitoring to control exothermic reactions. For example, a continuous-flow system reduces reaction times from 12 hours (batch) to <2 hours, achieving 95% conversion.

Electrophilic Benzylation Techniques

Friedel-Crafts Alkylation

Electrophilic substitution introduces the benzyl group post-cyclization. Using benzyl chloride and AlCl₃ in dichloromethane (DCM), the trifluoromethyl-substituted tetrahydropyridine undergoes alkylation at the 1-position.

Key Parameters :

Benzyl Halide Quaternization

Quaternary ammonium salts are formed by reacting the tetrahydropyridine with benzyl halides (e.g., benzyl chloride) in acetonitrile. Subsequent reduction with NaBH₄ selectively removes the halide, yielding the target compound.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group destabilizes intermediates, necessitating low temperatures (<30°C) during critical steps. For instance, NaBH₄ reductions must occur at 0–10°C to prevent decomposition.

Industrial Scalability and Continuous-Flow Synthesis

Continuous-Flow Reactors

Modern protocols adopt tubular reactors with immobilized catalysts (e.g., CuBr on silica), achieving 90% yield at 10 g/hour throughput. Key advantages include:

-

Reduced side product formation (<5%).

-

Automated pH and temperature control.

Chemical Reactions Analysis

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine has been studied for its potential as a pharmaceutical agent due to its unique structural features that contribute to various biological activities.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against a range of pathogens. For instance, in vitro studies indicated that the compound demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .

- Anticancer Properties : Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Agrochemical Applications

The incorporation of trifluoromethyl groups into pyridine derivatives has shown promise in developing new agrochemicals.

- Pesticide Development : The compound has been investigated for its efficacy as a pesticide. Its unique chemical properties allow it to outperform traditional compounds in terms of effectiveness against specific agricultural pests .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited potent activity against MRSA and other resistant strains, indicating its potential as a therapeutic agent in treating resistant infections. The study highlighted the need for further exploration into the mechanisms behind this efficacy and its application in clinical settings .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values indicating greater efficacy than conventional chemotherapeutics. This suggests that this compound could serve as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable tool in studying the effects of fluorinated compounds on biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl group in 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine distinguishes it from related compounds. Key structural comparisons include:

Key Observations :

- The electron-withdrawing -CF₃ group could reduce metabolic oxidation compared to MPTP’s phenyl group, prolonging biological activity .

Neurotoxic Potential and Mechanisms

- MPTP : Metabolized by MAO-B to MPP+, which inhibits mitochondrial complex I, causing dopaminergic neuron death and Parkinsonism in humans and primates .

- However, the benzyl group’s bulkiness might hinder interactions with MAO-B, unlike MPTP’s phenyl group .

- 6-OHDA: Unlike MPTP and benzyl analogs, 6-OHDA cannot cross the BBB and requires direct brain injection to induce Parkinsonian models .

Metabolic and Pharmacokinetic Profiles

Biological Activity

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H14F3N

- Molecular Weight : 251.26 g/mol

- CAS Number : 32018-56-7

The structure of the compound features a tetrahydropyridine ring with a benzyl and a trifluoromethyl group, which may influence its biological activity.

Pharmacological Effects

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine has been investigated for various pharmacological effects:

- Neuroprotective Activity : Tetrahydropyridine derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For instance, compounds related to this class can mitigate the neurotoxic effects seen in Parkinson's disease models by inhibiting the metabolism of neurotoxic agents like MPTP .

- Antioxidant Activity : The presence of trifluoromethyl groups is known to enhance the antioxidant properties of compounds. These derivatives can scavenge free radicals and reduce oxidative stress in cellular systems .

- Anti-inflammatory Effects : Some studies suggest that tetrahydropyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and potential receptor binding |

| Benzyl Group | Increases stability and may facilitate interaction with biological targets |

| Tetrahydropyridine Ring | Essential for maintaining the biological activity related to neuroprotection |

Neuroprotective Studies

A study examining the neuroprotective effects of tetrahydropyridine derivatives found that certain modifications led to significant reductions in neuronal cell death in vitro. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production and modulation of apoptosis pathways .

Anti-inflammatory Research

In vivo studies demonstrated that 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. The compound showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine, and how can purity be optimized?

Answer: The synthesis typically involves a multi-step approach:

Core formation : Construct the tetrahydropyridine ring via cyclization reactions, such as acid-catalyzed condensation of substituted amines and carbonyl compounds.

Benzylation : Introduce the benzyl group using benzyl halides or via Pd-catalyzed cross-coupling under inert conditions.

Trifluoromethylation : Employ reagents like CF₃I or Umemoto’s reagent for electrophilic trifluoromethylation, ensuring strict anhydrous conditions to avoid side reactions .

Q. Purity Optimization :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.

- Recrystallize the final product from ethanol/water mixtures.

- Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key Techniques :

- ¹H/¹⁹F NMR : Assign signals using deuterated solvents (CDCl₃ or DMSO-d₆). The benzyl group’s aromatic protons appear as multiplet peaks at ~7.2–7.4 ppm, while the trifluoromethyl group shows a singlet near -60 ppm in ¹⁹F NMR .

- GC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation in dichloromethane/hexane .

Q. Resolving Contradictions :

- If NMR signals overlap, use 2D techniques (COSY, HSQC) or variable-temperature NMR.

- Cross-validate with FT-IR (C-F stretch at 1100–1250 cm⁻¹) and elemental analysis.

Q. What safety protocols are essential when handling this compound?

Answer: Hazards : Based on structurally related compounds, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Q. Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of benzylation?

Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, favoring benzylation at the 1-position. Non-polar solvents (toluene) may lead to competing N-alkylation.

- Temperature : Lower temperatures (-20°C) reduce kinetic side reactions, improving regioselectivity.

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) can direct benzylation to the desired position by stabilizing transition states .

Table 1 : Optimization of Benzylation Conditions

| Solvent | Temp (°C) | Catalyst | Yield (%) | Regioselectivity (1:3 position) |

|---|---|---|---|---|

| DMF | 25 | None | 65 | 8:2 |

| Toluene | 80 | BF₃ | 72 | 9:1 |

| DCM | -20 | None | 58 | 7:3 |

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

- Acidic Conditions : The tetrahydropyridine ring undergoes protonation at the nitrogen, leading to ring-opening via hydrolysis. This is exacerbated by strong acids (e.g., HCl) at elevated temperatures.

- Basic Conditions : The trifluoromethyl group stabilizes the ring against nucleophilic attack, but prolonged exposure to NaOH (>1M) may de-benzylate the structure.

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via LC-MS. Related compounds show <10% degradation at pH 7 after 30 days .

Q. How can researchers address contradictions in reported neuropharmacological activity of analogous tetrahydropyridines?

Answer:

- Data Conflicts : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). For example, MPTP analogues show divergent toxicity in SH-SY5Y vs. PC12 cells .

- Resolution Strategies :

- Standardize assays using validated models (e.g., primary neuronal cultures).

- Perform dose-response curves (0.1–100 µM) and compare EC₅₀/IC₅₀ values.

- Use patch-clamp electrophysiology to directly measure ion channel modulation.

Q. What methodologies are recommended for studying metabolic pathways of this compound in vitro?

Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with acetonitrile at timed intervals (0–120 min).

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.